4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride, also known as ARN5187, is a complex chemical compound that has gained interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This compound features a unique structure that includes a cyclopentyl moiety, a fluorophenyl group, and a piperazine derivative. The trihydrochloride salt form improves its solubility and bioavailability, making it a suitable candidate for therapeutic use. ARN5187 primarily functions as an inhibitor of REV-ERBβ, a nuclear receptor involved in regulating circadian rhythms and metabolic processes, and it has shown promise in enhancing the efficacy of other anticancer agents by modulating autophagy pathways .
ARN5187 is classified as a novel pharmaceutical compound with potential applications in oncology. It is synthesized through various methods documented in scientific literature and patent filings. The compound's unique pharmacological profile has led to its investigation as a dual-action agent that inhibits both REV-ERBβ and autophagy, enhancing cytotoxicity in cancer cells .
The synthesis of ARN5187 involves several key steps that typically begin with the preparation of intermediates. One common approach includes the reaction of a cyclopentyl amine derivative with 2-fluorobenzaldehyde to form the primary amine, which is then reacted with various piperazine derivatives to introduce the piperazine moiety. The final product is obtained through careful purification steps to ensure high purity levels, often exceeding 99.5% .
The synthesis process may involve:
ARN5187 has a complex molecular structure characterized by:
The structure features multiple functional groups that contribute to its biological activity, including phenolic hydroxyl groups and amine functionalities which enhance solubility and interaction with biological targets .
The compound's structural data can be visualized using chemical drawing software or databases that provide structural representations based on its IUPAC name or InChI code.
ARN5187 undergoes various chemical reactions relevant to its biological activity:
The interactions and reactions are typically studied using cell culture models and biochemical assays to assess the compound's efficacy and mechanism of action.
ARN5187 exerts its effects primarily through:
Research indicates that this dual action may enhance cytotoxicity against various cancer cell lines, making it a promising candidate for combination therapies .
ARN5187 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar physicochemical properties (e.g., ClogP > 2) are often effective as lysosomotropic agents, enhancing their anticancer potential .
ARN5187 holds significant promise in scientific research, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: